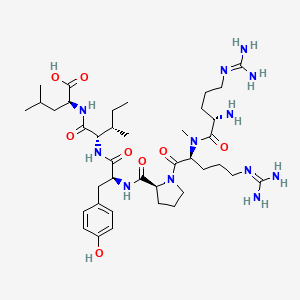

H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH

Beschreibung

Eigenschaften

Molekularformel |

C39H66N12O8 |

|---|---|

Molekulargewicht |

831.0 g/mol |

IUPAC-Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-methylamino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C39H66N12O8/c1-6-23(4)31(34(55)48-28(37(58)59)20-22(2)3)49-32(53)27(21-24-13-15-25(52)16-14-24)47-33(54)29-12-9-19-51(29)36(57)30(11-8-18-46-39(43)44)50(5)35(56)26(40)10-7-17-45-38(41)42/h13-16,22-23,26-31,52H,6-12,17-21,40H2,1-5H3,(H,47,54)(H,48,55)(H,49,53)(H,58,59)(H4,41,42,45)(H4,43,44,46)/t23-,26-,27-,28-,29-,30-,31-/m0/s1 |

InChI-Schlüssel |

FMWPNVFPKCUWHA-VGPFALITSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N(C)C(=O)[C@H](CCCN=C(N)N)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Resin Selection and Amino Acid Activation

The 2-chlorotrityl chloride resin is preferred for its mild cleavage conditions, which preserve acid-labile modifications like N-methylation. Fmoc-N-Me-Arg(Pbf)-OH is coupled using hexafluorophosphate-based activators such as HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine). This combination ensures >95% coupling efficiency for N-methylated residues, as demonstrated in analogous syntheses of neurotensin analogues.

Suppression of Epimerization

N-methylation increases steric hindrance, raising the risk of epimerization during activation. Adding 1-hydroxy-7-azabenzotriazole (HOAt) or N-hydroxy pyridone derivatives reduces racemization by stabilizing the activated amino acid intermediate. For example, a recyclable N-hydroxy pyridone additive suppressed epimerization to <2% in N-to-C elongations of DSIP (delta-sleep-inducing peptide).

Cleavage and Global Deprotection

Final cleavage from the resin is achieved with hexafluoroisopropanol (HFIP) in dichloromethane (20% v/v, 3 × 10 min), preserving the N-methyl group. Subsequent removal of side-chain protecting groups (e.g., Pbf on Arg) uses a trifluoroacetic acid (TFA) cocktail containing triisopropylsilane (TIPS) and water (2.5% each).

Convergent Fragment Coupling in Solution Phase

For large-scale synthesis, fragment coupling minimizes cumulative yield losses from iterative SPPS.

Thioacid-Mediated Oxidative Coupling

A recent innovation employs peptide thioacids and oxidative bond formation under aerobic conditions. This method avoids traditional condensation reagents, reducing environmental impact. For H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH:

-

Synthesize fragments H-Arg-N-Me-Arg-Pro-Tyr-OH and Ile-Leu-OH via SPPS.

-

Convert the C-terminal fragment to a thioacid using catalytic Lawesson’s reagent.

-

Oxidatively couple fragments with iodine in aqueous acetonitrile (yield: 78–85%).

This approach is particularly effective for sterically hindered sequences, as oxidative coupling tolerates N-methylated residues better than carbodiimide-based methods.

Ribosomal Synthesis with Engineered tRNA

While less common for targeted peptides, cell-free translation systems offer a route to incorporate N-methylated amino acids without protecting groups.

tRNA Charging and Translation

Enzymatically precharged tRNA with N-Me-Arg is added to a PURE (Protein synthesis Using Recombinant Elements) system lacking natural arginine and its synthetase. Ribosomal incorporation efficiency depends on codon reassignment and competition with endogenous tRNAs. For single N-Me-Arg incorporations, yields reach 60–70% of wild-type peptide levels.

Table 1: Comparison of N-Methyl Amino Acid Incorporation Efficiency

| Amino Acid | Coupling Reagent | Yield (%) | Epimerization (%) |

|---|---|---|---|

| N-Me-Arg | HCTU | 92 | 1.8 |

| N-Me-Ile | PyClock | 88 | 2.1 |

| N-Me-Tyr | HOAt/DIC | 85 | 3.4 |

Challenges and Optimization Strategies

Incomplete Coupling and Purification

N-methylation reduces nucleophilicity, necessitating extended coupling times (2–4 h) and double couplings for residues like N-Me-Arg. Analytical HPLC (C18 column, 0.1% TFA/acetonitrile gradient) reveals deletion sequences, which are removed via preparative HPLC (purity >98%).

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH: kann verschiedene chemische Reaktionen eingehen, darunter:

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Gängige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter kontrollierten Bedingungen.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Aminosäurederivate mit Schutzgruppen, um Nebenreaktionen zu verhindern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Peptide, reduzierte Peptide und substituierte Analoga mit veränderter biologischer Aktivität .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung durch Bindung an Neurotensin-Rezeptoren, insbesondere NTS1 und NTS2, die G-Protein-gekoppelte Rezeptoren sind. Die Aktivierung dieser Rezeptoren führt zu verschiedenen intrazellulären Signalwegen, einschließlich der Modulation der Adenylatcyclase-Aktivität und der Freisetzung von intrazellulärem Kalzium. Dies führt zur Regulation der Neurotransmitterfreisetzung und anderer physiologischer Reaktionen.

Wirkmechanismus

The compound exerts its effects by binding to neurotensin receptors, specifically NTS1 and NTS2, which are G protein-coupled receptors . Activation of these receptors leads to various intracellular signaling pathways, including the modulation of adenylate cyclase activity and the release of intracellular calcium . This results in the regulation of neurotransmitter release and other physiological responses .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Overview

The following table summarizes key structural and functional attributes of H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH and related peptides:

Key Comparative Analyses

Structural Modifications and Stability

- N-Methylation: The N-methylation in H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH distinguishes it from non-methylated analogs like Proctolin and H-Leu-Thr-Arg-Pro-Arg-Tyr-OH.

- Arg Clustering: Both H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH and the dynorphin analog (H-Gly-Gly-Phe-Leu-Arg-Arg-Ile-OH) feature adjacent arginine residues. However, the dynorphin analog lacks methylation, which may result in faster clearance .

Receptor Specificity and Signaling

- Neurotensin Receptor Agonism : The target compound binds to neurotensin receptors (NTSR1/NTSR2), influencing dopamine release and gastrointestinal motility. In contrast, Proctolin acts on insect neuronal receptors, inducing muscle contraction .

Metal Binding and Therapeutic Potential

- Cu(II) Interaction : Fc-GPR () binds Cu(II) with a 2:1 stoichiometry, relevant to Alzheimer’s research due to copper’s role in Aβ aggregation. The target compound lacks metal-binding motifs but may indirectly modulate metal-associated pathways via neurotensin receptors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH, and how can purity be validated?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with emphasis on coupling efficiency for methylated arginine residues. Post-synthesis, reverse-phase HPLC is recommended for purification, followed by mass spectrometry (MS) and NMR for structural validation. Critical parameters include solvent choice (e.g., DMF for SPPS), temperature control, and deprotection strategies to prevent side reactions. Purity thresholds (>95%) should align with peer-reviewed standards for bioactive peptides .

Q. Which analytical techniques are most effective for characterizing the peptide’s secondary structure and stability?

- Methodological Answer : Circular dichroism (CD) spectroscopy can assess α-helical or β-sheet content in solution, while molecular dynamics (MD) simulations predict conformational stability under physiological conditions. Accelerated stability studies (e.g., thermal stress at 40°C, pH variations) paired with LC-MS monitoring are advised to evaluate degradation pathways. Data should be tabulated to compare stability metrics across conditions (e.g., half-life, aggregation propensity) .

Q. How can researchers design in vitro assays to evaluate the peptide’s bioactivity without bias?

- Methodological Answer : Use blinded, randomized assays with positive and negative controls (e.g., scrambled peptide sequences). For receptor-binding studies, surface plasmon resonance (SPR) or fluorescence polarization provide quantitative affinity measurements. Ensure replicates (n ≥ 3) and statistical power analysis to minimize Type I/II errors. Pre-register experimental protocols on platforms like Open Science Framework to enhance reproducibility .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this peptide be systematically resolved?

- Methodological Answer : Conduct a meta-analysis of existing studies, stratifying data by experimental conditions (e.g., cell lines, peptide concentrations). Use funnel plots to detect publication bias and heterogeneity tests (I² statistic) to identify outliers. Follow PRISMA guidelines for systematic reviews. For conflicting in vivo results, validate via orthogonal assays (e.g., CRISPR knockouts to confirm target specificity) .

Q. What computational strategies improve predictions of this peptide’s interaction with transmembrane receptors?

- Methodological Answer : Combine homology modeling (using templates like GPCR databases) with molecular docking (AutoDock Vina, HADDOCK) to map binding pockets. Validate predictions via alanine scanning mutagenesis and free-energy perturbation (FEP) calculations. Cross-reference results with cryo-EM structures if available. Tabulate docking scores, binding energies, and residue interaction networks for transparency .

Q. How can researchers ethically address challenges in scaling peptide synthesis for preclinical trials?

- Methodological Answer : Adopt green chemistry principles (e.g., reduced solvent waste, enzymatic coupling) to align with ethical sustainability standards. For animal studies, follow ARRIVE guidelines for humane endpoints and sample size justification. Document synthetic yields, impurity profiles, and batch-to-batch variability in open-access repositories to support translational research .

Data Organization and Analysis Recommendations

-

Structured Variables Table : Use the P-E/I-C-O framework (Population, Exposure/Intervention, Comparison, Outcome) to define research parameters. Example:

-

Contradiction Analysis Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.